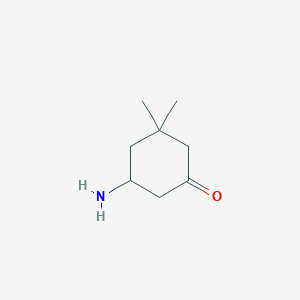
7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a suitable aldehyde, followed by cyclization and reduction steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency . These methods allow for the precise control of reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different substituents onto the benzodiazepine ring, affecting its activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazepines .
Aplicaciones Científicas De Investigación
7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to specific sites on the GABA receptor, it enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties . Molecular docking studies have shown that the compound fits well into the binding pocket of the GABA receptor, stabilizing its active conformation .
Comparación Con Compuestos Similares
Similar Compounds
- 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Uniqueness
7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for various receptors. This uniqueness makes it a valuable compound for studying the structure-activity relationships of benzodiazepines and for developing new therapeutic agents .
Propiedades
Fórmula molecular |
C10H16Cl2N2 |
|---|---|
Peso molecular |
235.15 g/mol |
Nombre IUPAC |
7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-8-2-3-10-9(6-8)7-11-4-5-12-10;;/h2-3,6,11-12H,4-5,7H2,1H3;2*1H |
Clave InChI |
VWDMIGVWORSJCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NCCNC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


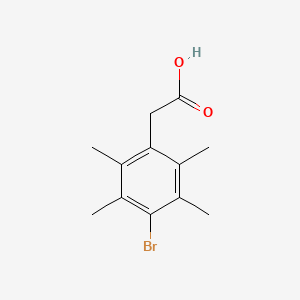
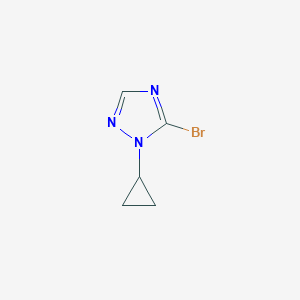
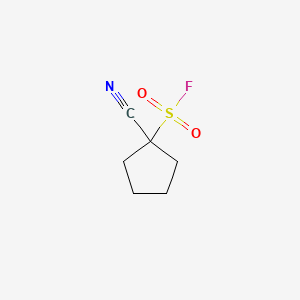
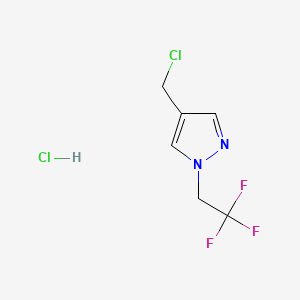
![[(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamine;hydrochloride](/img/structure/B15305070.png)

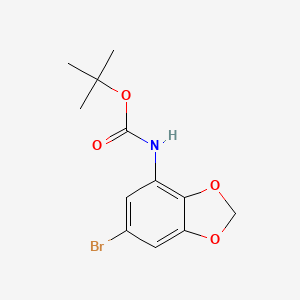
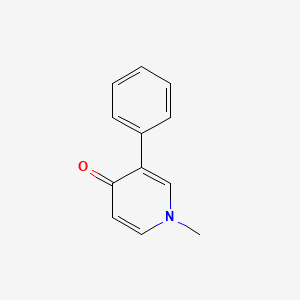

![(S)-6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B15305104.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid](/img/structure/B15305108.png)
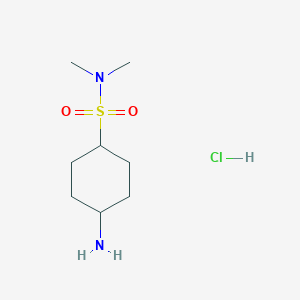
![4-[(2-Aminopropyl)carbamoyl]butanoic acid](/img/structure/B15305115.png)
